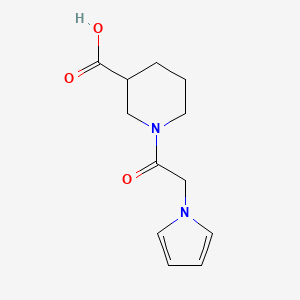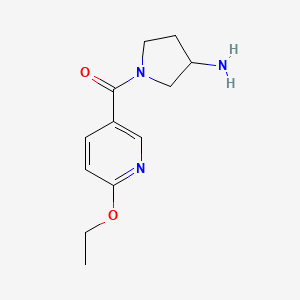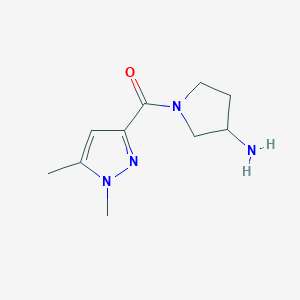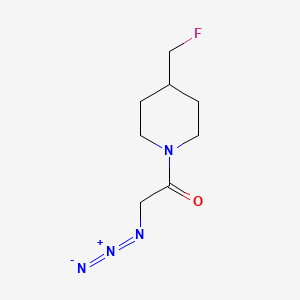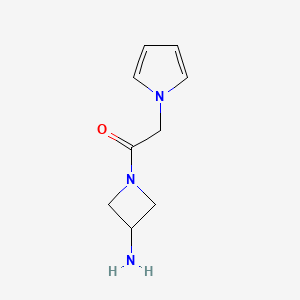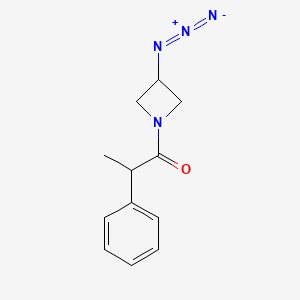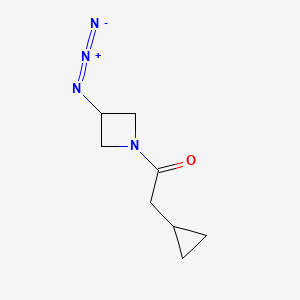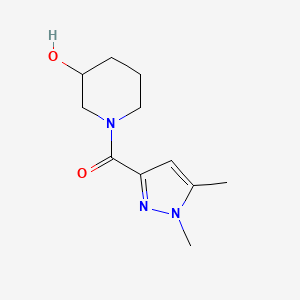
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone
Descripción general
Descripción
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Pyrazole derivatives are synthesized through various chemical reactions, emphasizing their versatility in organic synthesis. One approach includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, leading to substituted pyrazoles. These compounds are characterized using spectral analysis techniques such as 1H NMR, 13C NMR, and mass spectroscopy to confirm their structures. This method allows for the efficient production of compounds with potential antibacterial and antioxidant activities (Golea Lynda, 2021).
Biological Activities and Applications
Pyrazole derivatives have been evaluated for their antimicrobial, anticancer, and antioxidant activities. Specific compounds have shown higher anticancer activity than reference drugs, demonstrating their potential in cancer therapy. Furthermore, many of these compounds exhibit good to excellent antimicrobial activity, indicating their potential as antibacterial agents (H. Hafez et al., 2016). The synthesis of these compounds involves a variety of chemical reactions, showcasing the chemical diversity and potential for generating new molecules with significant biological activities.
Computational Studies and Molecular Docking
Computational studies and molecular docking have been utilized to predict the biological activities of synthesized pyrazole derivatives. These studies help in understanding the interaction between the compounds and their target enzymes or receptors, aiding in the design of more effective and selective agents. The use of density functional theory (DFT) and molecular docking tools provides insights into the mechanisms of action and potential applications of these compounds in medicinal chemistry (E. Mabrouk et al., 2020).
Propiedades
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-10(12-13(8)2)11(16)14-5-3-4-9(15)7-14/h6,9,15H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDYVBGVXNZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





